Pivolate de zinc

Vue d'ensemble

Description

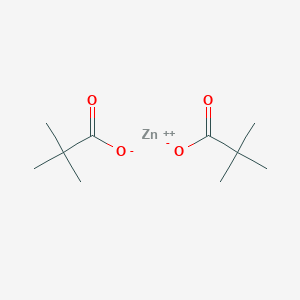

Zinc pivalate is an organometallic compound consisting of zinc and pivalic acid. It is a white, crystalline solid with a melting point of 104-105 °C. Zinc pivalate has been used in a variety of research and industrial applications, including as a catalyst in organic synthesis, as a reagent in the determination of trace metals, and as a corrosion inhibitor. It is also used as a corrosion inhibitor in paint and coatings. In recent years, zinc pivalate has been studied for its potential applications in the biomedical field, particularly in the areas of cancer therapy, gene therapy, and drug delivery. Additionally, potential future directions for research on zinc pivalate will be discussed.

Applications De Recherche Scientifique

Préparation de composés organométalliques polyfonctionnels

Le pivolate de zinc joue un rôle crucial dans la préparation de composés organométalliques polyfonctionnels de magnésium et de zinc . Ces réactifs organométalliques sont facilement préparés à partir d'halogénures organiques via une insertion métallique directe en présence de LiCl ou un échange Br/Mg .

Stabilité accrue à l'air et à l'eau

Les pivalates d'organozinc sont des organométalliques mixtes zinc-magnésium portant une liaison carbone-zinc et des unités de pivolate de magnésium ou de zinc . Ces réactifs organométalliques, après évaporation du solvant, forment des espèces organozinc solides avec une stabilité accrue à l'air et à l'eau .

Difluoroalkylation-arylation des alcènes catalysée par le cobalt

Le this compound a été utilisé dans la difluoroalkylation-arylation des alcènes catalysée par le cobalt . Ce processus implique la formation d'un radical allylique, qui subit ensuite un déplacement 1,3 et des couplages croisés Csp3‒Csp2 avec les pivalates d'arylzinc .

Synthèse de produits pharmaceutiques et agrochimiques

Le this compound est utilisé dans la synthèse de produits pharmaceutiques et agrochimiques . Il est utilisé dans la stratégie de couplage croisé catalysée par les métaux de transition, qui est d'une grande importance pour le développement de la chimie organique moderne .

Préparation de molécules très complexes

Le this compound est utilisé dans la préparation d'une large gamme de molécules très complexes . Comparés aux dérivés boroniques commercialement disponibles et stables sur le plan du banc, les réactifs d'organozinc classiques ont montré une réactivité encore plus raffinée dans des conditions réactionnelles douces dans de nombreuses réactions de couplage

Safety and Hazards

Zinc Pivalate is associated with several safety precautions. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

While specific future directions for Zinc Pivalate are not explicitly mentioned, zinc research in general is still in a relatively early stage of its evolution . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .

Mécanisme D'action

Target of Action

Zinc pivalate, like other zinc compounds, primarily targets zinc-dependent proteins , which include transcription factors and enzymes of key cell signaling pathways . These proteins play crucial roles in various biological processes such as cell proliferation, apoptosis, and antioxidant defenses .

Mode of Action

It is known that zinc compounds generally interact with their targets by binding to the zinc-binding sites of proteins, thereby modulating their activity . For instance, zinc pivalate may bind to the mineralocorticoid receptor, similar to desoxycorticosterone pivalate .

Biochemical Pathways

Zinc pivalate likely affects multiple biochemical pathways due to the broad range of proteins that zinc can interact with. For instance, it may influence pathways involved in the metabolism of sodium, potassium, and water . Additionally, zinc pivalate might be involved in the synthesis of thermotropic liquid crystalline polymers through Negishi-type reactions .

Pharmacokinetics

It’s known that zinc pivalate is a solid compound that can be stored in an inert atmosphere at room temperature . It’s also suggested that zinc pivalate has a higher catalytic activity compared to zinc acetate .

Result of Action

The molecular and cellular effects of zinc pivalate’s action are likely diverse due to the wide range of proteins it can interact with. For example, it may affect the concentration of sodium and potassium in the blood . In the context of polymer synthesis, zinc pivalate can promote the formation of Csp3–Csp3 bonds, which are important for the synthesis of pharmaceuticals and agrochemicals .

Action Environment

The action, efficacy, and stability of zinc pivalate can be influenced by various environmental factors. For instance, the presence of an inert atmosphere can help maintain its stability . Moreover, the introduction of electron-active groups into carbene positions can slightly diminish the stability of the resulting adducts .

Analyse Biochimique

Biochemical Properties

Zinc Pivalate, like other zinc carboxylates, has been analyzed using ultra-high-field 67Zn NMR spectroscopy

Temporal Effects in Laboratory Settings

The stability and degradation of Zinc Pivalate over time in laboratory settings have not been extensively studied. A related compound, zinc acetate, reacts with pivalic acid to form Zinc Pivalate . This suggests that Zinc Pivalate may be stable under certain conditions.

Propriétés

| { "Design of the Synthesis Pathway": "Zinc pivalate can be synthesized by reacting pivalic acid with zinc oxide in a solvent under reflux conditions.", "Starting Materials": ["Pivalic acid", "Zinc oxide", "Solvent (e.g. ethanol)"], "Reaction": [ "Add pivalic acid and zinc oxide to a round-bottom flask", "Add the solvent to the flask", "Heat the mixture under reflux conditions for several hours", "Allow the mixture to cool to room temperature", "Filter the resulting solid product and wash with solvent to remove impurities", "Dry the product under vacuum to obtain pure zinc pivalate" ] } | |

| 15827-10-8 | |

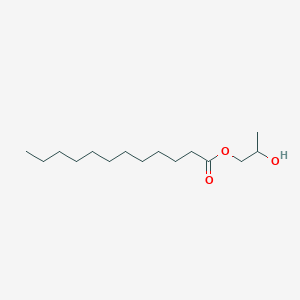

Formule moléculaire |

C5H10O2Zn |

Poids moléculaire |

167.5 g/mol |

Nom IUPAC |

2,2-dimethylpropanoic acid;zinc |

InChI |

InChI=1S/C5H10O2.Zn/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |

Clé InChI |

RGMJDGBMMBIUOX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2] |

SMILES canonique |

CC(C)(C)C(=O)O.[Zn] |

| 15827-10-8 | |

Synonymes |

zinc pivalate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)